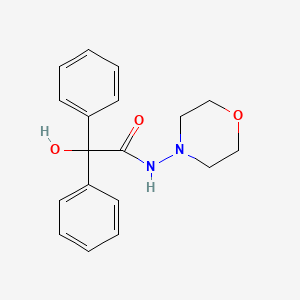![molecular formula C25H32N2O B4981814 (4-ethynylbenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4981814.png)
(4-ethynylbenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-ethynylbenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (4-ethynylbenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine involves its binding to specific receptors in the body. In neuroscience, this compound binds to the dopamine transporter and inhibits the uptake of dopamine, leading to increased dopamine levels in the brain. In cancer research, this compound binds to the sigma-2 receptor and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its specific binding properties. In neuroscience, this compound can lead to increased dopamine levels in the brain, which can have various effects on behavior and mood. In cancer research, this compound can induce apoptosis in cancer cells, leading to cell death and inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4-ethynylbenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine in lab experiments include its potential applications in various fields such as neuroscience and cancer research. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its pharmacological properties.
Direcciones Futuras
There are several future directions for the research and development of (4-ethynylbenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine. These include the development of new drugs based on this compound, further studies on its binding properties and pharmacological effects, and potential applications in other fields such as drug delivery and imaging. Additionally, further research is needed to fully understand the potential toxicity and side effects of this compound.
Métodos De Síntesis
The synthesis method of (4-ethynylbenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine involves the reaction of 4-ethynylbenzyl chloride with 1-[2-(4-methoxyphenyl)ethyl]-4-piperidinemethanol in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and the compound is obtained in good yield.
Aplicaciones Científicas De Investigación
(4-ethynylbenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to bind to the dopamine transporter and inhibit the uptake of dopamine, which can lead to potential therapeutic applications in the treatment of Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by binding to the sigma-2 receptor. In drug discovery, this compound has been used as a starting point for the development of new drugs with improved pharmacological properties.
Propiedades
IUPAC Name |
N-[(4-ethynylphenyl)methyl]-1-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O/c1-4-21-5-7-23(8-6-21)19-26(2)20-24-14-17-27(18-15-24)16-13-22-9-11-25(28-3)12-10-22/h1,5-12,24H,13-20H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMPNKFMFOGLIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-trimethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4981736.png)
![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}pentanamide](/img/structure/B4981744.png)
![2-[2-(3,4-dimethoxybenzyl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B4981749.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(2-hydroxyethyl)ethanediamide](/img/structure/B4981754.png)
![9H-fluoren-9-one O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B4981757.png)
![3-[(4-ethoxyphenyl)amino]-1-(2-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4981765.png)
![3-(2-chlorophenyl)-N-isopropyl-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4981773.png)
![N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4981776.png)



![(5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4981824.png)
![2-(2,3-dimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4981828.png)
